6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

CAS No.: 16440-98-5

Cat. No.: VC2416510

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16440-98-5 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 6,7-dimethyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3 |

| Standard InChI Key | IOTBGPYPJDUCRX-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(CCC2=O)C=C1)C |

| Canonical SMILES | CC1=C(C2=C(CCC2=O)C=C1)C |

Introduction

The various names reflect different naming conventions and the historical development of chemical nomenclature, with the IUPAC name providing the standardized systematic designation according to current chemical naming rules.

Physical and Chemical Properties

Structural Characteristics

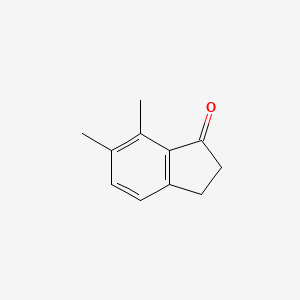

The molecular structure of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one consists of a benzene ring fused to a five-membered cyclopentanone ring, forming the core indanone skeleton. Two methyl groups are attached at positions 6 and 7 of the benzene ring portion. The carbonyl group at position 1 is a key reactive site in the molecule. The compound can be represented by several notations that capture its structural features, as shown in Table 2.

Table 2: Structural Representations of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

| Representation Type | Notation |

|---|---|

| SMILES | CC1=C(C2=C(CCC2=O)C=C1)C |

| InChI | InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3 |

| Molecular Weight | 160.21 g/mol |

The structural arrangement gives the molecule both aromatic and ketone characteristics, influencing its reactivity and potential applications in various chemical processes.

Physical Properties

Understanding the physical properties of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one is essential for handling, storage, and application in various processes. While specific physical property data for this exact compound is limited in the search results, we can infer some properties based on related compounds and general principles. Table 3 summarizes the known and estimated physical properties.

Table 3: Physical Properties of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

The compound appears to be stable under normal conditions, allowing for storage at room temperature, which is advantageous for laboratory and industrial applications requiring extended shelf life.

Applications and Uses

As a Chemical Intermediate

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one serves primarily as a chemical intermediate in various synthetic pathways . Its fused ring system with a reactive carbonyl group makes it valuable for constructing more complex molecular structures. The specific electrophilic sites in the molecule allow for selective reactions, making it useful in the synthesis of pharmaceuticals and fine chemicals. The indanone core structure appears in various bioactive compounds, suggesting that derivatives of this compound may have potential biological activities.

Role in Protein Degrader Research

One of the notable applications of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one is its use in protein degrader research. It is specifically classified under "Protein Degrader Building Blocks" , indicating its potential role in targeted protein degradation (TPD) - an emerging area in drug discovery. TPD involves the design of molecules that can selectively bind to and promote the degradation of disease-causing proteins. The structural features of this compound likely make it suitable for incorporation into proteolysis-targeting chimeras (PROTACs) or other protein degradation inducing molecules.

Industrial and Research Applications

The compound has applications across different sectors, primarily in industrial and research contexts. Table 4 summarizes these applications.

Table 4: Applications of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

The versatility of this compound in various synthetic pathways makes it a valuable component in the chemical researcher's toolkit, particularly for those working in medicinal chemistry and drug development.

Synthesis Methods and Production

Laboratory Synthesis Approaches

Information from related compounds suggests that laboratory synthesis of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one may involve cyclization reactions under acidic conditions. For instance, the synthesis of the brominated derivative (4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one) involves the use of phosphoric acid and phosphorus pentoxide at 90°C for 2 hours . Similar approaches might be applicable to the non-brominated compound, with appropriate modifications to prevent bromination.

Related Compounds and Derivatives

Structural Analogs and Derivatives

Several related compounds share structural similarities with 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, including differently substituted indanones. These structural analogs provide valuable comparative information and may have overlapping applications. Table 5 presents a comparison of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one with selected structural analogs.

Table 5: Comparison of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one with Related Compounds

These structural analogs demonstrate how subtle changes in substitution patterns can create a family of related compounds with potentially diverse applications and properties.

Brominated Derivative

The 4-bromo derivative of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one has been specifically documented in the search results. This compound, 4-Bromo-6,7-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 112631-50-2), retains the core structure of the parent compound but introduces a bromine atom at position 4 . This modification likely alters its reactivity profile, making it suitable for different synthetic applications, particularly in reactions involving metal-catalyzed cross-couplings where the bromine can serve as a leaving group.

These specifications demonstrate that the compound is produced with high quality standards suitable for various applications, including pharmaceutical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume